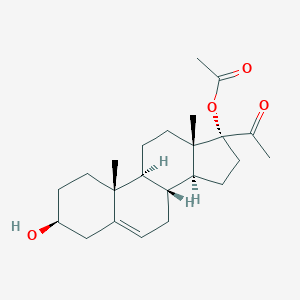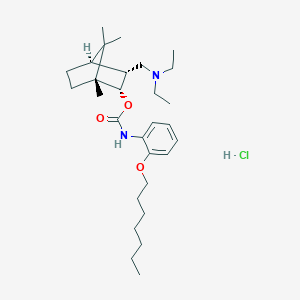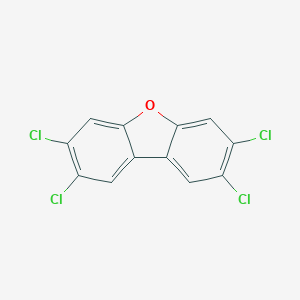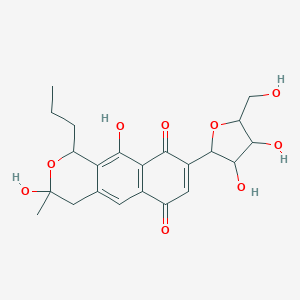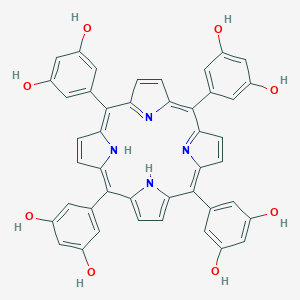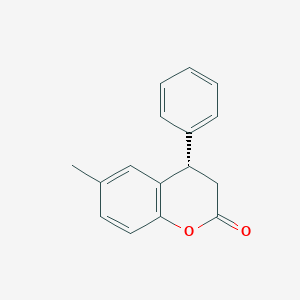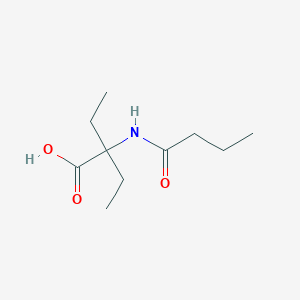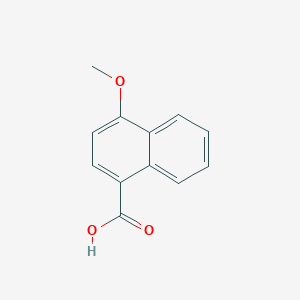
4-Methoxy-1-naphthoic acid
概要
説明
4-Methoxy-1-naphthoic acid, also known as 4-Methoxynaphthalene-1-carboxylic acid, is an organic compound with the molecular formula C12H10O3 and a molecular weight of 202.21 g/mol . This compound is a derivative of naphthalene, featuring a methoxy group at the fourth position and a carboxylic acid group at the first position on the naphthalene ring.
準備方法
Synthetic Routes and Reaction Conditions
4-Methoxy-1-naphthoic acid can be synthesized through various methods. One common approach involves the reaction of 4-methoxynaphthalene with carbon dioxide in the presence of a strong base, such as sodium hydroxide, followed by acidification to yield the desired product . Another method involves the use of Grignard reagents derived from 4-methoxynaphthalene, which react with carbon dioxide to form the carboxylic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the high purity of the final product .
化学反応の分析
Types of Reactions
4-Methoxy-1-naphthoic acid undergoes various chemical reactions, including:
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 4-methoxy-1-naphthyl alcohol.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents.
Major Products Formed
Oxidation: 4-Hydroxy-1-naphthoic acid.
Reduction: 4-Methoxy-1-naphthyl alcohol.
Substitution: Various substituted naphthoic acids depending on the substituent introduced.
科学的研究の応用
4-Methoxy-1-naphthoic acid has several applications in scientific research, including:
作用機序
The mechanism of action of 4-Methoxy-1-naphthoic acid involves its interaction with specific molecular targets and pathways. The methoxy group and carboxylic acid group play crucial roles in its reactivity and binding affinity to various biological targets . The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
4-Hydroxy-1-naphthoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
4-Methyl-1-naphthoic acid: Similar structure but with a methyl group instead of a methoxy group.
1-Naphthoic acid: Lacks the methoxy group, having only the carboxylic acid group on the naphthalene ring.
Uniqueness
4-Methoxy-1-naphthoic acid is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties compared to its analogs. The methoxy group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
特性
IUPAC Name |
4-methoxynaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-11-7-6-10(12(13)14)8-4-2-3-5-9(8)11/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQHSQDGYYDRMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354169 | |
| Record name | 4-methoxy-1-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13041-62-8 | |
| Record name | 4-Methoxy-1-naphthalenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13041-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-methoxy-1-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxynaphthalene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens to 4-Methoxy-1-naphthoic acid during reductive alkylation with lithium in ammonia?
A1: Research by Mander et al. [] indicates that this compound undergoes complete loss of the methoxy group (OMe) when subjected to reductive alkylation using lithium in ammonia. This contrasts with the behavior of 2-methoxy-1-naphthoic acid, which retains its methoxy group under similar conditions. The study suggests that the methoxide ion released during the demethylation of this compound might contribute to the formation of a significant proportion of the dialkylated product. This dialkylated product is not commonly observed in the reductive alkylation of 1-naphthoic acid itself.
Q2: How does the behavior of this compound during reductive alkylation differ from that of 2-Methoxy-1-naphthoic acid?
A2: While both compounds are derivatives of naphthoic acid, they exhibit different reactivity under reductive alkylation conditions []. this compound undergoes complete demethylation, losing its methoxy group, whereas 2-Methoxy-1-naphthoic acid largely retains its methoxy group. This difference highlights the influence of substituent position on the reactivity of naphthalene derivatives. The study suggests that this difference might be due to the differing electronic effects of the methoxy substituent at different positions on the naphthalene ring.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Dodecyl [2-(trifluoromethyl)phenyl] ether](/img/structure/B131779.png)
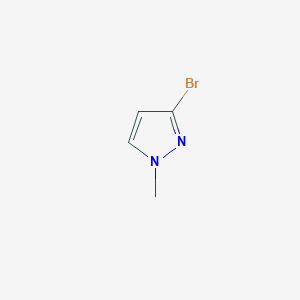
![2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol](/img/structure/B131781.png)
